N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
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Overview
Description
“N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” typically involves multi-step organic reactions. The starting materials might include substituted anilines, phenylhydrazines, and other aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques such as continuous flow synthesis, automated synthesis platforms, and large-scale reactors. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It might find use in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” might include other triazacyclopenta[cd]azulenes with different substituents. These could have variations in their chemical properties, biological activity, or applications.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of substituents and structural features
Properties
Molecular Formula |
C31H30N4O2S |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H30N4O2S/c1-3-37-25-18-14-23(15-19-25)32-30(38)28-27(21-12-16-24(36-2)17-13-21)26-11-7-8-20-34-29(33-35(28)31(26)34)22-9-5-4-6-10-22/h4-6,9-10,12-19H,3,7-8,11,20H2,1-2H3,(H,32,38) |
InChI Key |
FEMLSUDXJZEJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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